molecular formula C21H29NO2 B6596126 Ortho Evra CAS No. 74183-55-4

Ortho Evra

Cat. No.: B6596126
CAS No.: 74183-55-4
M. Wt: 327.5 g/mol
InChI Key: ISHXLNHNDMZNMC-VTKCIJPMSA-N
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Mechanism of Action

Ortho Evra, also known as the contraceptive patch, is a combination of two hormones, norelgestromin (NGMN) and ethinyl estradiol (EE), used for the prevention of pregnancy .

Target of Action

The primary targets of this compound are the progesterone and estrogen receptors. Norelgestromin, the active progestin in this compound, binds to the progesterone receptors, while ethinyl estradiol, a synthetic estrogen, binds to the estrogen receptors .

Mode of Action

This compound works by suppressing gonadotropins, primarily luteinizing hormone and follicle-stimulating hormone. This suppression inhibits ovulation, preventing the release of an egg from the ovaries during the menstrual cycle . Additionally, this compound induces changes in the cervical mucus, making it more difficult for sperm to enter the uterus, and alters the endometrium (the lining of the uterus), reducing the likelihood of implantation of a fertilized egg .

Biochemical Pathways

This compound affects several biochemical pathways. By binding to progesterone and estrogen receptors, it influences the hypothalamic-pituitary-gonadal axis, leading to the suppression of gonadotropins and inhibition of ovulation . It also impacts the biochemical environment of the cervix and uterus, leading to changes in cervical mucus and the endometrium .

Pharmacokinetics

This compound delivers norelgestromin and ethinyl estradiol to the systemic circulation through the skin. The systemic exposures of NGMN and EE during the use of this compound are higher, and peak concentrations are lower than those produced by an oral contraceptive containing norgestimate 250 mcg / EE 35 mcg . The patch maintains serum concentrations of norelgestromin and ethinyl estradiol within these ranges for up to 10 days .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of ovulation, alteration of the cervical mucus and endometrium, and potential changes in the menstrual cycle. These changes work together to prevent pregnancy .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the patch’s adhesion can be affected by heat, humidity, and physical activity. Studies have shown that efficacious concentrations of norelgestromin and ethinyl estradiol are achieved regardless of these factors . It’s also important to note that this compound may be less effective in preventing pregnancy in women at or above 198 lbs (90 kg) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Norelgestromin is synthesized from norgestimate, a progestin used in various contraceptive formulations. The synthesis involves several steps, including the conversion of norgestimate to its active metabolite, norelgestromin. The key steps include oxime formation, reduction, and hydroxylation .

Industrial Production Methods

Industrial production of norelgestromin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the chemical reactions .

Chemical Reactions Analysis

Types of Reactions

Norelgestromin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include norelgestromin and its metabolites, which are biologically active and contribute to its contraceptive effects .

Scientific Research Applications

Norelgestromin has several scientific research applications, including:

Comparison with Similar Compounds

Norelgestromin is often compared with other progestins, such as:

Norelgestromin is unique due to its high efficacy in transdermal contraceptive patches and its minimal androgenic activity, making it a preferred choice for many women .

Biological Activity

Ortho Evra, a transdermal contraceptive patch, delivers two active ingredients: norelgestromin (NGMN) and ethinyl estradiol (EE) . This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, and safety profile based on diverse studies and clinical trials.

Pharmacokinetics

Absorption and Steady State
this compound is applied to various anatomical sites, including the abdomen, buttock, upper outer arm, and upper torso. Studies indicate that both NGMN and EE reach a plateau in serum concentration approximately 48 hours after application. Steady-state concentrations are achieved within two weeks of continuous use. The pharmacokinetic parameters for NGMN and EE are summarized in Table 1.

ParameterNGMN Cycle 1 (ng/mL)NGMN Cycle 3 (ng/mL)EE Cycle 1 (pg/mL)EE Cycle 3 (pg/mL)
Css0.70 (39.4%)0.70 (41.8%)46.4 (38.5%)47.6 (36.4%)
AUC0-168107 (44.2%)105 (43.2%)--

Metabolism
Unlike oral contraceptives, this compound avoids first-pass metabolism due to its transdermal delivery system. NGMN is metabolized in the liver to norgestrel, which has significant binding to sex hormone-binding globulin (SHBG). This characteristic leads to a reduction in free testosterone levels compared to baseline levels in users .

Efficacy

Contraceptive Effectiveness
Clinical trials have demonstrated that this compound is effective in preventing pregnancy with a Pearl Index comparable to that of oral contraceptives. In pivotal studies involving over 1,500 women, the efficacy was consistent across various demographics . The patch's effectiveness is attributed to its ability to maintain therapeutic levels of hormones over a seven-day period.

Safety Profile

Adverse Effects
Common side effects reported include nausea, headache, breast tenderness, and skin reactions at the application site. Serious risks include thromboembolic events, particularly in women with predisposing factors such as smoking or obesity .

Case Studies

Several case studies have highlighted the safety and efficacy of this compound:

  • Study on Long-term Use: In a study involving over 1,600 women using this compound for six months or longer, adverse effects were monitored closely. Results indicated that while some users experienced mild side effects, serious complications were rare .
  • Comparative Study: A comparative study between this compound and oral contraceptives found no significant differences in cycle control or rates of unintended pregnancies among users of both methods .

Properties

IUPAC Name

(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHXLNHNDMZNMC-VTKCIJPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74183-55-4, 53016-31-2
Record name Norelgestromin, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074183554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORELGESTROMIN, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2XKY25DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ortho Evra prevent pregnancy?

A1: this compound primarily prevents pregnancy by inhibiting ovulation. [] Both NGMN and EE work synergistically to suppress gonadotropins, thereby disrupting follicular development and preventing the release of an egg. []

Q2: Does this compound impact cervical mucus?

A2: Yes, this compound alters the composition of cervical mucus, increasing its viscosity and making it difficult for sperm to penetrate the cervix and reach the uterus. []

Q3: Are there any other mechanisms by which this compound works?

A3: this compound also induces changes in the endometrium, making it less receptive to implantation should fertilization occur. []

Q4: How are norelgestromin and ethinyl estradiol absorbed from the patch?

A4: Both NGMN and EE are absorbed through the skin and into the bloodstream following a concentration gradient. [, ] The patch is designed for continuous release over a 7-day period. []

Q5: How are NGMN and EE metabolized and excreted?

A5: While specific details on metabolism and excretion pathways weren't elaborated upon in the provided research, it's known that both hormones undergo hepatic metabolism, similar to orally administered contraceptives. Excretion likely occurs through a combination of urine and feces. []

Q6: What happens to NGMN and EE levels if the patch detaches?

A6: Mathematical models have been developed to predict NGMN and EE serum concentrations in cases of patch detachment. These models indicate that serum levels decline gradually following detachment, but the rate depends on the extent and duration of detachment. []

Q7: Have there been studies comparing this compound to oral contraceptives?

A7: Yes, several studies have compared this compound to oral contraceptives containing levonorgestrel or desogestrel. These studies demonstrated comparable efficacy in preventing pregnancy and altering cervical mucus. [, ]

Q8: What are the advantages of this compound over oral contraceptives?

A8: One key advantage is improved compliance. Clinical trials revealed that women using this compound demonstrated higher rates of perfect compliance compared to those using oral contraceptives. [] This is attributed to the weekly application schedule, which may be more convenient for some individuals. [, ]

Q9: What are the common side effects reported with this compound?

A9: The most common side effects reported are similar to those associated with combined oral contraceptives, with the addition of application site reactions. These reactions are typically mild to moderate and include redness, itching, or irritation. []

Q10: Were there any safety concerns raised about this compound?

A10: Some studies suggested a potential increased risk of venous thromboembolism (VTE) in this compound users compared to those using certain oral contraceptives. This led to updates in the product labeling to reflect this potential risk. [, , ]

Q11: Has the relationship between this compound and body weight been investigated?

A11: Yes, research suggests that this compound might be less effective in women weighing over 90 kg compared to women with lower body weights. [, ] Further research is necessary to fully understand the relationship between body weight and contraceptive patch efficacy. []

Q12: Have there been studies on this compound's impact on bone health in adolescents?

A12: Limited research suggests that this compound does not appear to negatively affect bone accretion in adolescents, but further investigation is needed. []

Q13: Are there alternative contraceptive methods with different delivery systems?

A13: Yes, several alternatives are available, including the vaginal ring (NuvaRing), contraceptive injections (Depo-Provera, Lunelle), and the levonorgestrel-releasing intrauterine system (Mirena). Each method offers its own set of advantages and disadvantages, impacting patient adherence and satisfaction. [, , ]

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